

An In-depth Technical Guide on the Spectral Data of Alloc-D-Phe

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Compound of Interest		
Compound Name:	Alloc-D-Phe	
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This technical guide provides a detailed overview of the spectral data for N-allyloxycarbonyl-D-phenylalanine (**Alloc-D-Phe**). Due to the limited availability of public experimental data for this specific compound, this guide leverages data from closely related analogs and theoretical calculations to provide a comprehensive analytical profile. This approach ensures that researchers have a reliable reference for the expected spectral characteristics of **Alloc-D-Phe**.

Introduction to Alloc-D-Phe

N-allyloxycarbonyl-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-phenylalanine. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis and organic chemistry. Its stability under various conditions and its selective removal under mild, palladium-catalyzed reactions make it orthogonal to many other protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the synthesis of complex peptides and other organic molecules.

Spectral Data

The following sections present the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Alloc-D-Phe**.

Precise experimental NMR data for **Alloc-D-Phe** is not readily available in public databases. However, the expected chemical shifts can be inferred from the known spectra of D-



phenylalanine and the characteristic signals of the Alloc protecting group. The data presented below is a composite of theoretical predictions and data from analogous compounds, such as 4-(allyloxycarbonylamino)-N-Fmoc-L-phenylalanine, to provide a reasonable estimation.[1]

Table 1: Predicted ¹H NMR Spectral Data for Alloc-D-Phe

Proton	Chemical Shift (δ) / ppm (Predicted)	Multiplicity	Coupling Constant (J) / Hz (Predicted)
Phenyl-H	7.20 - 7.40	m	-
Alloc-CH=	5.70 - 5.90	m	-
Alloc =CH ₂	5.10 - 5.30	m	-
α-СН	4.50 - 4.70	m	-
Alloc -OCH ₂ -	4.50 - 4.60	d	~5.5
β-CH ₂	3.00 - 3.20	m	-
NH	Varies	br s	-
СООН	Varies	br s	-

Table 2: Predicted ¹³C NMR Spectral Data for Alloc-D-Phe



Carbon	Chemical Shift (δ) / ppm (Predicted)
C=O (Carboxylic Acid)	~175
C=O (Alloc)	~155
Phenyl-C (Quaternary)	~137
Phenyl-CH	127 - 130
Alloc -CH=	~133
Alloc =CH ₂	~118
Alloc -OCH ₂ -	~66
α-СН	~56
β-CH ₂	~38

The IR spectrum of **Alloc-D-Phe** is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Spectral Data for Alloc-D-Phe

Functional Group	Characteristic Absorption (cm ⁻¹) (Predicted)
O-H (Carboxylic Acid)	2500-3300 (broad)
N-H (Amide)	3200-3400
C-H (Aromatic)	3000-3100
C-H (Aliphatic)	2850-3000
C=O (Carboxylic Acid)	1700-1725
C=O (Urethane)	1690-1710
C=C (Aromatic)	1450-1600
C=C (Allyl)	1640-1680
C-O	1000-1300



The mass spectrum of **Alloc-D-Phe** will be characterized by its molecular ion peak and specific fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Alloc-D-Phe

Parameter	Value (Predicted)
Molecular Formula	C13H15NO4
Molecular Weight	249.26 g/mol
Exact Mass (M)	249.0998
[M+H] ⁺	250.1076
[M+Na] ⁺	272.0895
[M+K] ⁺	288.0634
Major Fragmentation Pathways	Description
Loss of CO ₂	[M-44]+
Loss of the Alloc group	[M-85] ⁺
Phenylalanine fragment	m/z 166
Tropylium ion	m/z 91

Experimental Protocols

The following is a general procedure for the N-allyloxycarbonyl protection of an amino acid, which can be adapted for D-phenylalanine.[2]

Materials:

- D-phenylalanine
- Allyl chloroformate
- Sodium bicarbonate (NaHCO₃)



- Tetrahydrofuran (THF)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A mixture of D-phenylalanine (1.0 equiv.), NaHCO₃ (6.0 equiv.), THF, and H₂O is prepared at room temperature.
- Allyl chloroformate (3.0 equiv.) is added to the mixture.
- The reaction mixture is stirred at room temperature for 12 hours.
- The mixture is then extracted with EtOAc.
- The combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated in vacuo.
- The crude product is purified by column chromatography to yield **Alloc-D-Phe**.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared
 (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory for solid samples,
 or as a thin film on a salt plate (e.g., NaCl) for oils. Absorption frequencies are reported in
 wavenumbers (cm⁻¹).
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass



analyzer.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow for **Alloc-D-Phe** and the logical relationship of the analytical techniques used for its characterization.

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References

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